- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynesOrganic Letters, 2005, 7(22), 4963-4966,
Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

Ethyl 2-(2-iodophenyl)acetate structure
Nom du produit:Ethyl 2-(2-iodophenyl)acetate
Numéro CAS:90794-29-9
Le MF:C10H11IO2
Mégawatts:290.097615480423
MDL:MFCD00099258
CID:788416
PubChem ID:14639536
Ethyl 2-(2-iodophenyl)acetate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 2-(2-iodophenyl)acetate
- Benzeneacetic acid, 2-iodo-, ethyl ester
- Ethyl (2-iodophenyl)acetate
- 2-Iodobenzeneacetic acid ethyl ester
- AK146854
- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)
- Ethyl 2-iodobenzeneacetate (ACI)
- SY121376
- SCHEMBL5132516
- DTXSID90562460
- DS-8648
- DB-141879
- MFCD00099258
- AKOS022187054
- CS-0041136
- 90794-29-9
- W17295
- Ethyl 2-(2-iodophenyl)acetate, 95%
- Ethyl2-(2-iodophenyl)acetate
-
- MDL: MFCD00099258
- Piscine à noyau: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
- La clé Inchi: XBKDPADMOCFNED-UHFFFAOYSA-N
- Sourire: O=C(CC1C(I)=CC=CC=1)OCC
Propriétés calculées
- Qualité précise: 289.98038g/mol
- Masse isotopique unique: 289.98038g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 4
- Complexité: 170
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3
- Surface topologique des pôles: 26.3
Propriétés expérimentales
- Point d'ébullition: 304.1±17.0°C at 760 mmHg
Ethyl 2-(2-iodophenyl)acetate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Keep in dark place,Sealed in dry,2-8°C
Ethyl 2-(2-iodophenyl)acetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Alichem | A019116536-10g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$954.00 | 2023-08-31 | |
Chemenu | CM129983-10g |
ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$842 | 2021-06-17 | |
Alichem | A019116536-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 1g |
$220.00 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-200mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 200mg |
229.0CNY | 2021-07-12 | |
Aaron | AR006MRY-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 1g |
$16.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111776-5g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 5g |
¥679.00 | 2024-04-25 | |
Ambeed | A186282-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 1g |
$20.0 | 2024-04-16 | |
abcr | AB491935-5g |
Ethyl 2-(2-iodophenyl)acetate, 95%; . |
90794-29-9 | 95% | 5g |
€204.10 | 2024-04-16 | |
eNovation Chemicals LLC | D749022-100mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 100mg |
$55 | 2024-06-07 | |
A2B Chem LLC | AD08354-250mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 250mg |
$6.00 | 2024-05-20 |
Ethyl 2-(2-iodophenyl)acetate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 3 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; overnight, rt
Référence
- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused IsoquinolinonesOrganic Letters, 2008, 10(21), 4987-4990,
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 4 h, reflux
1.2 Solvents: Water
1.2 Solvents: Water
Référence
- Synthesis of Indene Derivatives via Electrophilic CyclizationOrganic Letters, 2009, 11(1), 229-231,
Méthode de production 4
Conditions de réaction
1.1 Reagents: 2-Bromopyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Référence
- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of AmidesOrganic Letters, 2021, 23(22), 8931-8936,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, rt → reflux
Référence
- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoestersChemistry - A European Journal, 2020, 26(15), 3222-3225,
Méthode de production 6
Conditions de réaction
1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -30 °C
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
Référence
- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chlorideSynthesis, 2010, (5), 882-891,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; overnight, 0 °C → 50 °C
Référence
- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline DerivativesSynthesis, 2015, 47(13), 1913-1921,
Ethyl 2-(2-iodophenyl)acetate Raw materials
Ethyl 2-(2-iodophenyl)acetate Preparation Products
Ethyl 2-(2-iodophenyl)acetate Littérature connexe
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate

Pureté:99%
Quantité:25g
Prix ($):309.0